9-[(2-chlorophenyl)methyl]-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one
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Overview
Description
The compound “9-[(2-chlorophenyl)methyl]-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one” is also known as Clomazone . It is an agricultural herbicide and has been the active ingredient of products named “Command” and "Commence" . The molecule consists of a 2-chlorobenzyl group bound to a N-O heterocycle called isoxazolidinone . It is a white solid .
Synthesis Analysis
While specific synthesis details for this compound were not found, a related compound, ketamine, has been synthesized using a hydroxy ketone intermediate . The synthesis was done in five steps, starting from a commercially available compound .Molecular Structure Analysis
The molecule consists of a 2-chlorobenzyl group bound to a N-O heterocycle called isoxazolidinone . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
Clomazone is a white solid with a melting point of 33.9 °C . It is relatively volatile, with a vapor pressure of 19.2 mPa . It undergoes biological degradation, exhibiting a soil half-life of one to four months .Mechanism of Action
Safety and Hazards
Future Directions
As an agricultural herbicide, Clomazone has been used for broadleaf weed control in several crops, including soybeans, peas, maize, oilseed rape, sugar cane, cassava, pumpkins, and tobacco . Its future use will likely continue in this direction, with potential developments in formulation to reduce volatility and off-target damage .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-7,8-dimethyl-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c1-13-10-19-20(11-14(13)2)24(12-15-6-3-4-8-17(15)22)21(25)16-7-5-9-18(16)23-19/h3-4,6,8,10-11,16H,5,7,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXFPRRTDYRRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C3CCCC3=N2)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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